

"N-((Benzyl)carbonyl)-N-methyl-L-isoleucine" chemical properties

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Compound of Interest

Compound Name: *N-((Benzyl)carbonyl)-N-methyl-L-isoleucine*

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An In-depth Technical Guide to **N-((Benzyl)carbonyl)-N-methyl-L-isoleucine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-((Benzyl)carbonyl)-N-methyl-L-isoleucine**. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique advantages due to its N-methylated structure.

Core Chemical Properties

N-((Benzyl)carbonyl)-N-methyl-L-isoleucine, also known as N-Cbz-N-methyl-L-isoleucine, is a derivative of the essential amino acid L-isoleucine. The benzylcarbonyl (Cbz or Z) group protects the amine functionality, while the N-methyl group introduces specific conformational constraints and metabolic stability.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1]
Molecular Weight	279.33 g/mol	[1]
Appearance	White to off-white powder	[2]
Purity	≥98.0%	[2]
CAS Number	42417-66-3	[3]

Table 2: Quantitative Chemical Data

Property	Value	Notes	Source
Melting Point	52-54 °C	Data for the related compound N-Cbz-L-isoleucine. The melting point for the N-methylated version may differ.	[4]
Boiling Point	Data not available		
Density	Data not available		
Optical Rotation	Data not available		

Table 3: Solubility Data

Solvent	Solubility	Notes	Source
Water	Insoluble	Data for the related compound BOC-L-Isoleucine suggests insolubility in water.	
Methanol	Soluble	Data for the related compound BOC-L-Isoleucine suggests solubility in methanol.	
Organic Solvents	Expected to be soluble in a range of organic solvents like THF, ethyl acetate, and dichloromethane.	General solubility for Cbz-protected amino acids.	[5][6]

Spectroscopic Data

Detailed spectroscopic data for **N-((Benzylxy)carbonyl)-N-methyl-L-isoleucine** is not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

- ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the isoleucine side chain, the N-methyl group (a singlet), the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the α - and β -protons of the isoleucine moiety would be indicative of the stereochemistry.[7][8][9]
- ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid and the carbamate, the aromatic carbons of the Cbz group, the N-methyl carbon, and the carbons of the isoleucine side chain.[10][11][12][13]
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong carbonyl (C=O) stretching vibration from the carboxylic acid and the carbamate group (typically in the 1650-

1760 cm^{-1} region), C-H stretching vibrations from the aliphatic and aromatic moieties, and N-H stretching (which is absent due to N-methylation).[14][15][16][17][18]

- Mass Spectrometry: The mass spectrum would show the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$. Fragmentation patterns would likely involve the loss of the benzyl group, carbon dioxide, and cleavage of the isoleucine side chain.[19][20][21][22][23]

Experimental Protocols

Synthesis of N-((Benzylxy)carbonyl)-N-methyl-L-isoleucine

The synthesis of N-Cbz-N-methyl-L-isoleucine is typically achieved through a two-step process starting from L-isoleucine.

Step 1: N-Benzylloxycarbonylation of L-isoleucine

This step involves the protection of the amino group of L-isoleucine with a benzylloxycarbonyl (Cbz) group.

- Materials: L-isoleucine, Sodium Bicarbonate (NaHCO_3), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine, Sodium Sulfate (Na_2SO_4).
- Procedure:
 - Dissolve L-isoleucine in a 2:1 mixture of THF and water.
 - Add sodium bicarbonate to the solution.
 - Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
 - Stir the solution at 0 °C for several hours until the reaction is complete (monitored by TLC).
 - Dilute the reaction mixture with water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- The resulting crude N-Cbz-L-isoleucine can be purified by silica gel column chromatography.[6]

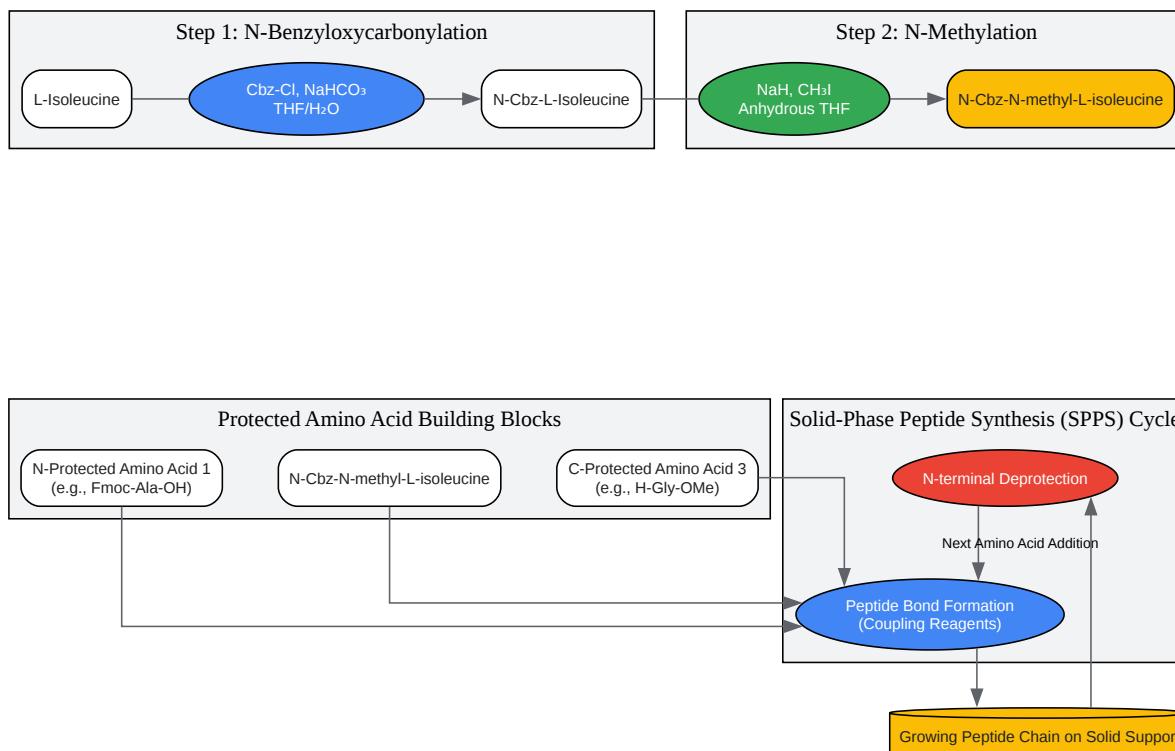
Step 2: N-Methylation of N-Cbz-L-isoleucine

This step introduces the methyl group onto the nitrogen atom of the Cbz-protected isoleucine.

- Materials: N-Cbz-L-isoleucine, Sodium Hydride (NaH), Methyl Iodide (CH_3I), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Diethyl Ether, Water, Hydrochloric Acid (HCl), Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Procedure:
 - Under an inert atmosphere (e.g., argon), dissolve N-Cbz-L-isoleucine in anhydrous THF and cool to 0 °C.
 - Carefully add sodium hydride in portions to the stirred solution and continue stirring for approximately 30 minutes.
 - Add methyl iodide and allow the reaction mixture to warm to room temperature and stir overnight.
 - Cool the mixture to 0 °C and quench the reaction by the slow addition of ice water.
 - Extract the aqueous layer with diethyl ether to remove unreacted methyl iodide and other non-polar impurities.
 - Acidify the aqueous layer to a pH of approximately 1.5 with dilute HCl.
 - Extract the acidified aqueous layer with ethyl acetate.
 - Wash the combined organic extracts with a saturated solution of sodium thiosulfate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Cbz-N-methyl-L-isoleucine.
 - The product can be further purified by column chromatography if necessary.[5]

Visualization of Workflows and Concepts

Synthetic Workflow



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